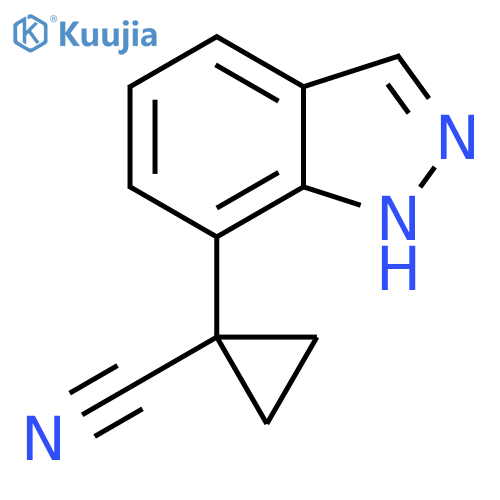Cas no 2105482-34-4 (1-(1H-indazol-7-yl)cyclopropane-1-carbonitrile)

2105482-34-4 structure
商品名:1-(1H-indazol-7-yl)cyclopropane-1-carbonitrile
1-(1H-indazol-7-yl)cyclopropane-1-carbonitrile 化学的及び物理的性質
名前と識別子
-
- 1-(1H-indazol-7-yl)cyclopropane-1-carbonitrile
- 2105482-34-4
- EN300-1728380
-
- インチ: 1S/C11H9N3/c12-7-11(4-5-11)9-3-1-2-8-6-13-14-10(8)9/h1-3,6H,4-5H2,(H,13,14)
- InChIKey: VQKZJFKBBPVKRI-UHFFFAOYSA-N
- ほほえんだ: N1C2C(C=N1)=CC=CC=2C1(C#N)CC1
計算された属性
- せいみつぶんしりょう: 183.079647300g/mol
- どういたいしつりょう: 183.079647300g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 2
- 重原子数: 14
- 回転可能化学結合数: 1
- 複雑さ: 286
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.6
- トポロジー分子極性表面積: 52.5Ų
1-(1H-indazol-7-yl)cyclopropane-1-carbonitrile 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1728380-1.0g |
1-(1H-indazol-7-yl)cyclopropane-1-carbonitrile |
2105482-34-4 | 1g |
$1029.0 | 2023-06-04 | ||
| Enamine | EN300-1728380-2.5g |
1-(1H-indazol-7-yl)cyclopropane-1-carbonitrile |
2105482-34-4 | 2.5g |
$2014.0 | 2023-09-20 | ||
| Enamine | EN300-1728380-5.0g |
1-(1H-indazol-7-yl)cyclopropane-1-carbonitrile |
2105482-34-4 | 5g |
$2981.0 | 2023-06-04 | ||
| Enamine | EN300-1728380-0.25g |
1-(1H-indazol-7-yl)cyclopropane-1-carbonitrile |
2105482-34-4 | 0.25g |
$946.0 | 2023-09-20 | ||
| Enamine | EN300-1728380-1g |
1-(1H-indazol-7-yl)cyclopropane-1-carbonitrile |
2105482-34-4 | 1g |
$1029.0 | 2023-09-20 | ||
| Enamine | EN300-1728380-5g |
1-(1H-indazol-7-yl)cyclopropane-1-carbonitrile |
2105482-34-4 | 5g |
$2981.0 | 2023-09-20 | ||
| Enamine | EN300-1728380-10g |
1-(1H-indazol-7-yl)cyclopropane-1-carbonitrile |
2105482-34-4 | 10g |
$4421.0 | 2023-09-20 | ||
| Enamine | EN300-1728380-0.05g |
1-(1H-indazol-7-yl)cyclopropane-1-carbonitrile |
2105482-34-4 | 0.05g |
$864.0 | 2023-09-20 | ||
| Enamine | EN300-1728380-0.1g |
1-(1H-indazol-7-yl)cyclopropane-1-carbonitrile |
2105482-34-4 | 0.1g |
$904.0 | 2023-09-20 | ||
| Enamine | EN300-1728380-0.5g |
1-(1H-indazol-7-yl)cyclopropane-1-carbonitrile |
2105482-34-4 | 0.5g |
$987.0 | 2023-09-20 |
1-(1H-indazol-7-yl)cyclopropane-1-carbonitrile 関連文献
-
Anthony W. Thomas,Paula K. Kuroishi,Maria M. Pérez-Madrigal,Andrew K. Whittaker,Andrew P. Dove Polym. Chem., 2017,8, 5082-5090
-
Shailesh Nagarkar,Taco Nicolai,Christophe Chassenieux,Ashish Lele Phys. Chem. Chem. Phys., 2010,12, 3834-3844
-
C. J. Mable,L. A. Fielding,M. J. Derry,O. O. Mykhaylyk,P. Chambon,S. P. Armes Chem. Sci., 2018,9, 1454-1463
-
4. Structural characterization of ZnS nanocrystals with a conic head using HR–TEM and HAADF tomography†Masato Uehara,Yusuke Nakamura,Satoshi Sasaki,Hiroyuki Nakamura CrystEngComm, 2011,13, 5998-6001
-
Wen Bo,Junjie Zhang,Hongxia Li,Xiangjia Song RSC Adv., 2015,5, 104216-104222
2105482-34-4 (1-(1H-indazol-7-yl)cyclopropane-1-carbonitrile) 関連製品
- 109153-46-0(2-methyl-N-9H-purin-6-yl-Propanamide)
- 1343038-60-7(3-(2-Methyl-1,4-oxazepan-4-yl)propanenitrile)
- 1396800-31-9(N,N-dimethyl-2-{4-2-(trifluoromethyl)benzamidophenyl}-2H-1,2,3,4-tetrazole-5-carboxamide)
- 1499768-41-0((4-bromo-3-fluorophenyl)methyl(3-methylbutan-2-yl)amine)
- 2228597-56-4(3-(5-methoxypyridin-2-yl)-2,2-dimethylpropan-1-ol)
- 899991-10-7(1-(3-fluorophenyl)methyl-N-(3-methylphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide)
- 849353-34-0(4-bromopyrimidin-5-amine)
- 1361584-63-5(4'-Methyl-2'-nitro-2,4,6-trichlorobiphenyl)
- 34582-33-7(1-(tert-Butyl) 5-methyl L-glutamate hydrochloride)
- 22583-53-5(2-(chloromethoxy)-2,3-dihydro-1H-isoindole-1,3-dione)
推奨される供給者
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

Taizhou Jiayin Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Hubei Changfu Chemical Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Hebei Ganmiao New material Technology Co., LTD
ゴールドメンバー
中国のサプライヤー
大量

Shanghai Joy Biotech Ltd
ゴールドメンバー
中国のサプライヤー
大量
